N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring and the acetamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted acetamide compounds.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring and acetamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-methoxyphenyl)acetamide
- N-(4-acetyl-2-methylphenyl)acetamide
- N-(4-methylphenyl)acetamide
Uniqueness
N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to its specific molecular structure, which combines a quinazoline ring with an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)11-20-18(23)12-24-19-16-5-3-4-6-17(16)21-14(2)22-19/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKFTSJXELGJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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